Cefepime, E-

説明

Cefepime is a fourth-generation cephalosporin antibiotic . It is distinguished from others in that it can kill both positive and negative bacteria . It is generally administered as an infusion over 30–60 min or as a prolonged infusion with infusion times from 3 h to continuous administration .

Synthesis Analysis

A new and efficient way to modify the thiazole ring of the cefepime molecule has been proposed and experimentally verified . The developed organic synthesis routes allow for the coupling of the appropriate complexing ligand of the gallium-68 radionuclide with cefepime .Molecular Structure Analysis

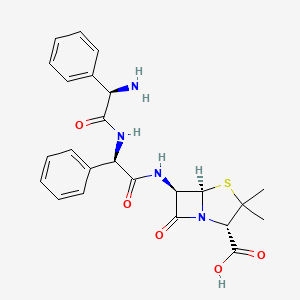

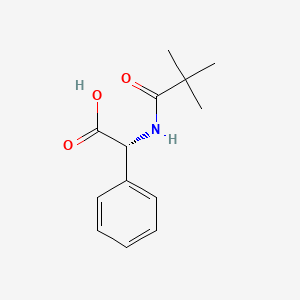

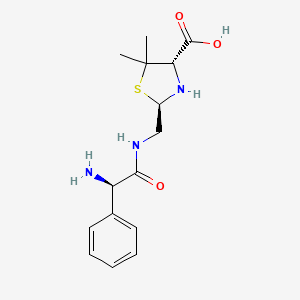

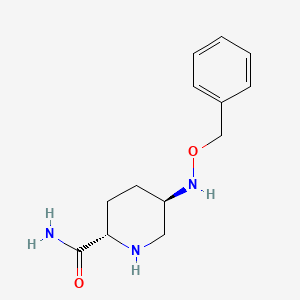

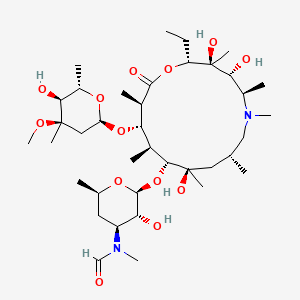

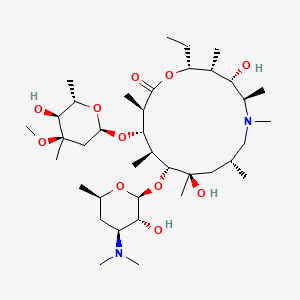

Cefepime has a molecular formula of C19H24N6O5S2 . The basic cephem ring at position 7 is modified chemically to increase the cephalosporins’ stability against β-lactamase enzymes . Unlike other third-generation cephalosporins, Cefepime possesses a cephem nucleus substituted with a positively charged NMR, making it a zwitterion .Chemical Reactions Analysis

Cefepime is generally safe and efficacious . It is 85% eliminated as an unchanged drug in the urine . Serum concentrations are affected by changes in renal clearance and volume of distribution .Physical And Chemical Properties Analysis

Cefepime is a hydrophilic drug with low protein binding . It is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function .科学的研究の応用

Effectiveness Against Enterobacter cloacae : Cefepime is potentially useful for treating infections with Enterobacter cloacae. However, some E. cloacae isolates produce extended-spectrum beta-lactamases (ESBLs), reducing cefepime susceptibility. A study suggests reevaluating cefepime breakpoints for E. cloacae (Szabo et al., 2005).

Encapsulation in Liposomes for Enhanced Efficacy : Anionic and cationic liposomes have been used to encapsulate cefepime, potentially reducing its side effects and degradation rate. This approach shows promise in increasing the efficacy of cefepime against bacterial infections, particularly Escherichia coli (Moyá et al., 2019).

Pharmacokinetics and Bactericidal Activities : Cefepime has been found to have a pharmacokinetic disposition similar to ceftazidime and demonstrates significant bactericidal activity in both serum and blister fluid against various bacteria, including E. cloacae, Pseudomonas aeruginosa, and Staphylococcus aureus (Kalman et al., 1992).

Combination with β-Lactamase Inhibitors : Cefepime combined with β-lactamase inhibitors is under study for its effectiveness against multidrug-resistant Enterobacterales and Pseudomonas aeruginosa. This combination could be an important strategy against resistant bacterial strains (Isler et al., 2020).

Safety and Efficacy : A systematic review and meta-analysis of randomized trials comparing cefepime with other beta-lactam antibiotics indicated a higher all-cause mortality rate with cefepime treatment. However, no significant differences in treatment failure, superinfection, or adverse events were found between the groups (Yahav et al., 2007).

Neurotoxicity Concerns : Some patients treated with cefepime, particularly at higher doses, have developed nonconvulsive status epilepticus. This highlights the need for careful monitoring of cefepime therapy, especially in certain vulnerable patient populations (Dixit et al., 2000).

将来の方向性

There is a huge necessity to search and test new radiopharmaceuticals for PET diagnostics to help clinicians effectively treat patients . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .

特性

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFLCNVBZFFHBT-FKULVZFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164213 | |

| Record name | Cefepime, E- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefepime, E- | |

CAS RN |

97164-57-3, 149261-27-8, 88040-23-7 | |

| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97164-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefepime, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149261278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefepime, E- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFEPIME, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0114Q3738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。